molecular formula C18H22N4O B4181309 2-[4-(2-phenylbutanoyl)-1-piperazinyl]pyrimidine

2-[4-(2-phenylbutanoyl)-1-piperazinyl]pyrimidine

Cat. No. B4181309
M. Wt: 310.4 g/mol
InChI Key: JBPWNVSAEHJGCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(2-phenylbutanoyl)-1-piperazinyl]pyrimidine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug development. This compound belongs to the class of pyrimidine derivatives and has been found to exhibit promising pharmacological properties. In

Mechanism of Action

The exact mechanism of action of 2-[4-(2-phenylbutanoyl)-1-piperazinyl]pyrimidine is not fully understood. However, it is believed to act by modulating the activity of certain neurotransmitters such as serotonin, dopamine, and norepinephrine. This compound has also been found to exhibit activity as a calcium channel blocker, which may contribute to its anticonvulsant effects.
Biochemical and Physiological Effects:
Studies have shown that 2-[4-(2-phenylbutanoyl)-1-piperazinyl]pyrimidine exhibits significant biochemical and physiological effects. This compound has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have analgesic effects by modulating the activity of pain-sensing neurons. Additionally, 2-[4-(2-phenylbutanoyl)-1-piperazinyl]pyrimidine has been found to have anxiolytic effects by reducing anxiety-related behaviors in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[4-(2-phenylbutanoyl)-1-piperazinyl]pyrimidine in lab experiments is its versatility. This compound has been found to exhibit a wide range of pharmacological activities, making it useful for a variety of research applications. Additionally, 2-[4-(2-phenylbutanoyl)-1-piperazinyl]pyrimidine is relatively easy to synthesize, which makes it an attractive target for drug development.
One of the limitations of using 2-[4-(2-phenylbutanoyl)-1-piperazinyl]pyrimidine in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic at high concentrations, which may limit its use in certain applications. Additionally, the exact mechanism of action of 2-[4-(2-phenylbutanoyl)-1-piperazinyl]pyrimidine is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on 2-[4-(2-phenylbutanoyl)-1-piperazinyl]pyrimidine. One area of interest is the development of new drugs based on this compound. Researchers may also investigate the use of 2-[4-(2-phenylbutanoyl)-1-piperazinyl]pyrimidine as a radiotracer in PET imaging. Additionally, further studies may be conducted to better understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.

Scientific Research Applications

2-[4-(2-phenylbutanoyl)-1-piperazinyl]pyrimidine has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant activity as an anti-inflammatory, analgesic, and anticonvulsant agent. This compound has also shown potential in the treatment of anxiety disorders, depression, and schizophrenia. Additionally, 2-[4-(2-phenylbutanoyl)-1-piperazinyl]pyrimidine has been investigated for its potential use as a radiotracer in positron emission tomography (PET) imaging.

properties

IUPAC Name

2-phenyl-1-(4-pyrimidin-2-ylpiperazin-1-yl)butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O/c1-2-16(15-7-4-3-5-8-15)17(23)21-11-13-22(14-12-21)18-19-9-6-10-20-18/h3-10,16H,2,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBPWNVSAEHJGCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)N2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

41.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24794831
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-[4-(2-Phenylbutanoyl)-1-piperazinyl]pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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